1,3-Bis-chloromethyl-2-methoxy-5-methyl-benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Bis-chloromethyl-2-methoxy-5-methyl-benzene is an organic compound with the molecular formula C10H12Cl2O. It is a derivative of benzene, featuring two chloromethyl groups, a methoxy group, and a methyl group attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3-Bis-chloromethyl-2-methoxy-5-methyl-benzene can be synthesized through several methods. One common approach involves the chloromethylation of 2-methoxy-5-methyl-benzene using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction typically proceeds under reflux conditions to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalytic systems and controlled reaction environments can further enhance the production process .
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Bis-chloromethyl-2-methoxy-5-methyl-benzene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of a wide range of derivatives.
Oxidation Reactions: The methoxy group can be oxidized under specific conditions to form corresponding aldehydes or acids.
Reduction Reactions: The compound can be reduced to remove the chloromethyl groups, yielding simpler benzene derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Major Products Formed
The major products formed from these reactions include various substituted benzene derivatives, aldehydes, acids, and simpler benzene compounds .
Wissenschaftliche Forschungsanwendungen
1,3-Bis-chloromethyl-2-methoxy-5-methyl-benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 1,3-Bis-chloromethyl-2-methoxy-5-methyl-benzene exerts its effects involves its ability to undergo nucleophilic substitution reactions. The chloromethyl groups act as electrophilic centers, allowing the compound to react with nucleophiles. This reactivity is crucial for its role in various synthetic processes and applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Bis-chloromethyl-5-methoxy-benzene: Similar structure but lacks the methyl group.
1,4-Bis-chloromethyl-2,5-diethoxy-benzene: Features ethoxy groups instead of methoxy and methyl groups.
1,3-Bis-bromomethyl-2-methoxy-5-methyl-benzene: Bromine atoms replace chlorine atoms.
Uniqueness
1,3-Bis-chloromethyl-2-methoxy-5-methyl-benzene is unique due to the presence of both methoxy and methyl groups, which influence its reactivity and applications. The combination of these functional groups makes it a versatile intermediate in organic synthesis .
Eigenschaften
CAS-Nummer |
34920-23-5 |
---|---|
Molekularformel |
C10H12Cl2O |
Molekulargewicht |
219.10 g/mol |
IUPAC-Name |
1,3-bis(chloromethyl)-2-methoxy-5-methylbenzene |
InChI |
InChI=1S/C10H12Cl2O/c1-7-3-8(5-11)10(13-2)9(4-7)6-12/h3-4H,5-6H2,1-2H3 |
InChI-Schlüssel |
FPINJQKIFFXGML-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)CCl)OC)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.